Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
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Overview
Description
Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrrolidine ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate can be compared with similar compounds such as:
- Rel-ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate
- Rel-ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
- Rel-ethyl (3R,4R)-3-[[(1,1-dimethylethyl)oxy]methyl]pyrrolidine-4-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h7-9,11H,2-6H2,1H3/t8-,9+/m1/s1 |
InChI Key |
SXQBCFBECZNJCA-BDAKNGLRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1C2CC2 |
Canonical SMILES |
CCOC(=O)C1CNCC1C2CC2 |
Origin of Product |
United States |
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